molecular formula C14H8F5NO2S2 B2433983 Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate CAS No. 160580-70-1

Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate

Cat. No.: B2433983
CAS No.: 160580-70-1
M. Wt: 381.34
InChI Key: ICRMTRFPJXTUCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate involves the reaction of perfluorophenyl propanoate with pyridin-2-yldisulfanyl under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate involves the formation and cleavage of disulfide bonds. The disulfide bond can undergo redox reactions, which are crucial in various biological processes, including protein folding and stabilization. The compound can act as a linker in ADCs, facilitating the targeted delivery of therapeutic agents to specific cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate is unique due to its specific combination of a perfluorophenyl group and a pyridin-2-yldisulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over disulfide bond formation and cleavage .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-(pyridin-2-yldisulfanyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F5NO2S2/c15-9-10(16)12(18)14(13(19)11(9)17)22-8(21)4-6-23-24-7-3-1-2-5-20-7/h1-3,5H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRMTRFPJXTUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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